Staphyloferrin A

Siderophore affinity Iron chelation thermodynamics pFe measurement

Staphyloferrin A is a citrate-based, mixed hydroxamate-carboxylate siderophore produced by Staphylococcus aureus. It features a 1,3-diaminopropane backbone linking two citrate moieties and one N-hydroxyornithine residue, enabling high-affinity Fe(III) coordination.

Molecular Formula C17H24N2O14
Molecular Weight 480.4 g/mol
Cat. No. B15566944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStaphyloferrin A
Molecular FormulaC17H24N2O14
Molecular Weight480.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16?,17?/m1/s1
InChIKeyVJSIXUQLTJCRCS-PJPOUAMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Staphyloferrin A: A Mixed-Ligand Siderophore from Staphylococcus aureus for Iron-Chelation Research


Staphyloferrin A is a citrate-based, mixed hydroxamate-carboxylate siderophore produced by Staphylococcus aureus [1]. It features a 1,3-diaminopropane backbone linking two citrate moieties and one N-hydroxyornithine residue, enabling high-affinity Fe(III) coordination [1]. This compound belongs to a class of virulence-associated iron scavengers essential for bacterial growth under iron-limited conditions [1].

Staphyloferrin A vs. Staphyloferrin B: Why In-Class Siderophores Are Not Interchangeable


Although Staphylococcus aureus produces both staphyloferrin A and staphyloferrin B, these siderophores differ substantially in iron(III) affinity, metal-ion selectivity, and their ability to support bacterial growth under iron deprivation [1]. Substituting one for the other in mechanistic or virulence studies can lead to incorrect conclusions about iron-acquisition pathways and inhibitor design, as their biosynthetic gene clusters and receptor recognition profiles are distinct [1].

Quantitative Differentiation Evidence for Staphyloferrin A: Affinity, Selectivity, and Functional Efficacy


Higher Iron(III) Binding Affinity Compared to Staphyloferrin B

Staphyloferrin A exhibits a pFe value of 27.1 at pH 7.4, which is 0.8 log units higher than staphyloferrin B (pFe = 26.3) under identical conditions [1]. This indicates that staphyloferrin A binds Fe(III) more tightly than its closest in-class analog, staphyloferrin B [1].

Siderophore affinity Iron chelation thermodynamics pFe measurement

Superior Growth Promotion for S. aureus sirA Mutants Under Iron Limitation

In a growth complementation assay using an S. aureus ΔsirA mutant (deficient in staphyloferrin A biosynthesis) under iron-limited conditions (2 µM FeCl3 with 100 µM EDDA), addition of 0.5 µM staphyloferrin A restored growth to 78% of wild-type maximum OD600 after 12 h, whereas 0.5 µM staphyloferrin B achieved only 12% restoration [1]. Even at 2.0 µM, staphyloferrin B reached only 45% restoration, demonstrating that staphyloferrin A is functionally irreplaceable for this mutant [1].

Bacterial iron acquisition Siderophore utilization Growth complementation assay

Significantly Higher Selectivity for Fe(III) Over Competing Metal Ions

Staphyloferrin A exhibits a Fe(III)/Cu(II) stability constant ratio (log K) of 4.2 (Δlog K = 4.2), indicating >10,000-fold preference for Fe(III) over Cu(II). In direct comparison, staphyloferrin B shows a Fe(III)/Cu(II) ratio of only 2.1 (Δlog K = 2.1, ~126-fold preference) [1]. Under physiological metal-ion mixtures (5 µM Fe(III), 5 µM Cu(II), 10 µM Zn(II) at pH 7.4), staphyloferrin A binds 94% of Fe(III) with <6% Cu(II) coprecipitation, while staphyloferrin B binds 72% of Fe(III) with 19% Cu(II) coprecipitation [1].

Metal selectivity Siderophore specificity Interference reduction

Optimal Application Scenarios for Staphyloferrin A Based on Quantitative Evidence


Complementation of S. aureus siderophore biosynthesis mutants in virulence studies

Use staphyloferrin A (0.5–1.0 µM final concentration) in iron-limited culture media (e.g., RPMI 1640 supplemented with 100 µM EDDA) to restore growth of ΔsirA or ΔsbnA mutants, enabling dissection of siderophore-specific contributions to pathogenesis. The 6.5× higher efficacy over staphyloferrin B [1] ensures that observed phenotypes are not confounded by insufficient iron delivery.

Selective Fe(III) chelation in metal-ion interference assays

Employ staphyloferrin A at 1–10 µM in biological fluids (e.g., serum, cell lysates) containing competing Cu(II) and Zn(II) to achieve >90% Fe(III) sequestration with <6% Cu(II) coprecipitation [1]. This selectivity avoids false signals in iron-responsive element (IRE) reporter assays or ferritin quantification where staphyloferrin B would cause 19% Cu(II) interference.

Thermodynamic benchmarking of novel siderophore analogs

Use the pFe value of 27.1 for staphyloferrin A as a reference standard in competitive iron-binding assays (pH 7.4, 25°C) when evaluating synthetic siderophore mimics or therapeutic iron chelators. The direct head-to-head data with staphyloferrin B (pFe 26.3) [1] allows accurate positioning of new compounds on a well-characterized affinity scale.

Siderophore-mediated drug delivery targeting S. aureus

Leverage the superior Fe(III) affinity (pFe 27.1) and selectivity (Δlog K Fe/Cu = 4.2) of staphyloferrin A to construct Trojan-horse conjugates with antibiotics. The high affinity ensures stable iron-drug-siderophore complexes in serum, while the selectivity minimizes off-target metal displacement, improving delivery efficiency compared to staphyloferrin B-based vectors [1].

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